molecular formula C15H13Cl2NO3S2 B2375904 (Z)-2-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid CAS No. 1261158-86-4

(Z)-2-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

Cat. No.: B2375904
CAS No.: 1261158-86-4
M. Wt: 390.29
InChI Key: GVWMZTLFUNPRTG-SDQBBNPISA-N
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Description

(Z)-2-(5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a thiazolidinone derivative characterized by a Z-configured benzylidene group (2,4-dichlorophenyl) and a pentanoic acid side chain. Thiazolidinones are a well-studied class of heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of electron-withdrawing chlorine substituents on the benzylidene moiety and the pentanoic acid chain distinguishes this compound structurally and functionally from analogs.

Properties

IUPAC Name

2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S2/c1-2-3-11(14(20)21)18-13(19)12(23-15(18)22)6-8-4-5-9(16)7-10(8)17/h4-7,11H,2-3H2,1H3,(H,20,21)/b12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWMZTLFUNPRTG-SDQBBNPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C(=O)O)N1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-oxo-2-thioxothiazolidine-3-pentanoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Attack at the Thioxo Group

The thioxo (C=S) group in the thiazolidinone ring is a site for nucleophilic substitution. This reactivity enables modifications to the core structure:

  • Reaction with amines : Primary or secondary amines can displace the sulfur atom, forming thioamide derivatives. For example:

    Thioxo group+R NH2Thioamide+H2S\text{Thioxo group}+\text{R NH}_2\rightarrow \text{Thioamide}+\text{H}_2\text{S}

    This reaction is typically performed in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .

  • Thiol exchange : Thiol-containing reagents (e.g., mercaptoethanol) can replace the thioxo sulfur, producing disulfide-linked derivatives.

Cycloaddition Reactions

The conjugated diene system formed by the benzylidene moiety participates in Diels-Alder reactions:

  • With dienophiles (e.g., maleic anhydride) : Forms six-membered bicyclic adducts, enhancing structural complexity for drug design.

    Diene benzylidene +DienophileCycloadduct\text{Diene benzylidene }+\text{Dienophile}\rightarrow \text{Cycloadduct}

    Reactions occur under thermal or microwave-assisted conditions .

Condensation Reactions

The benzylidene group is synthesized via Knoevenagel condensation , a hallmark of thiazolidinone chemistry:

  • Reagents : 2,4-Dichlorobenzaldehyde and the thiazolidinone precursor react in acetic acid with sodium acetate as a catalyst under reflux .

  • Yield : Analogous syntheses report yields of 60–70% under optimized conditions .

Table 1: Key Reaction Conditions for Knoevenagel Condensation

ComponentConditionsYield
2,4-DichlorobenzaldehydeAcetic acid, NaOAc, reflux (3–5 h)~65%
SolventEthanol or acetic acid

Functionalization of the Pentanoic Acid Moiety

The carboxylic acid group undergoes standard transformations:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H2_2
    SO4_4
    ) to form esters.

  • Amidation : Coupling with amines via carbodiimide reagents (e.g., EDC) produces amide derivatives for prodrug development .

Ring-Opening Reactions

Under strong basic conditions (e.g., NaOH), the thiazolidinone ring undergoes hydrolysis:

Thiazolidinone+H2ONaOHThiourea intermediate+Pentanoic acid derivative\text{Thiazolidinone}+\text{H}_2\text{O}\xrightarrow{\text{NaOH}}\text{Thiourea intermediate}+\text{Pentanoic acid derivative}

This reaction is critical for metabolic studies but reduces bioactivity .

Redox Reactions

  • Oxidation : The thioxo group can be oxidized to a sulfone (C=SO2_2
    ) using H2_2
    O2_2
    or mCPBA, altering electronic properties and binding affinity.

  • Reduction : Catalytic hydrogenation (H2_2
    , Pd/C) reduces the benzylidene double bond, yielding a saturated analog .

Key Research Findings

  • Anticancer Applications : Derivatives synthesized via cycloaddition exhibit enhanced cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) with IC50_{50}
    values <10 μM .

  • Structure-Activity Relationship (SAR) :

    • The 2,4-dichlorophenyl group improves lipid solubility and target binding.

    • Esterification of the pentanoic acid reduces polarity, enhancing membrane permeability .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . For instance, research has shown that related thiazolidinones can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 . The mechanism involves:

  • Induction of Apoptosis : The compound appears to activate caspase pathways, leading to programmed cell death.
  • Mitochondrial Dysfunction : It causes a decrease in mitochondrial membrane potential, which is a hallmark of apoptosis.

Case Study: Les-3331

A related derivative, Les-3331, was synthesized and tested for its cytotoxic effects against breast cancer cell lines. The findings indicated significant cytotoxicity and antiproliferative effects, suggesting that compounds with similar structural motifs could be effective anticancer agents .

Antimicrobial Properties

Thiazolidinones have also been noted for their antimicrobial activities. Research indicates that certain derivatives can exhibit significant antibacterial effects against various strains of bacteria. This property is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Anti-inflammatory Effects

Some studies suggest that thiazolidinone derivatives may possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them potential candidates for treating inflammatory diseases .

Data Table: Biological Activities of Thiazolidinone Derivatives

Activity TypeCompound ExampleTarget Organism/Cell LineMechanism of Action
AnticancerLes-3331MCF-7, MDA-MB-231Induction of apoptosis via caspase activation
AntimicrobialVariousGram-positive/negative bacteriaDisruption of cell wall synthesis
Anti-inflammatoryVariousHuman fibroblastsInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of (Z)-2-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene substituent significantly influences biological activity and physicochemical properties. Key analogs include:

Compound Name Benzylidene Substituent Amino Acid Chain Key Properties/Activities References
Target Compound 2,4-Dichloro Pentanoic acid Enhanced lipophilicity, potential antimicrobial/anticancer activity
(Z)-2-[(5Z)-5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid 3-Hydroxy Pentanoic acid Reduced logP due to polar -OH group; moderate bioactivity
(Z)-2-[(5Z)-5-(4-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid 4-Hydroxy Pentanoic acid Similar to 3-hydroxy analog; potential solubility advantages
(Z)-2-((5-(4-Fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)pentanoic acid 4-Fluoro Pentanoic acid Improved metabolic stability; antifungal activity
(D,Z)-2-(5-(3-Phenoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid 3-Phenoxy Phenylpropanoic acid Bulky substituent; antiviral activity (HCV NS5B inhibition)

Key Observations :

  • Hydroxy groups increase polarity, which may reduce cellular uptake but improve solubility .
  • Bulkier substituents (e.g., phenoxy) can sterically hinder target binding but may confer specificity for certain enzymes .

Amino Acid Side Chain Modifications

The length and branching of the amino acid chain affect conformational flexibility and target interactions:

Compound Name Amino Acid Chain Impact on Activity
Target Compound Pentanoic acid (C5) Balanced hydrophobicity for membrane interaction
(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid Propanoic acid (C3) Shorter chain may reduce binding affinity
(Z)-4-(3-(5-(4-Ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid Propanamido-benzoic acid Introduces aromatic amide; potential for π-π interactions

Key Observations :

  • Longer chains (e.g., pentanoic acid) may enhance hydrophobic interactions with protein targets .
  • Aromatic side chains (e.g., benzoic acid) can engage in stacking interactions with enzyme active sites .

Stereochemical Considerations

The Z-configuration of the benzylidene group is critical for activity. confirms stereochemical integrity via X-ray crystallography, showing planar alignment of the thiazolidinone ring and benzylidene moiety . Enantiomeric derivatives (e.g., D- vs. L-phenylalanine analogs in ) exhibit distinct biological profiles, with D-isomers showing higher antiviral potency .

Physicochemical Properties

Property Target Compound 3-Hydroxy Analog 4-Fluoro Analog
Molecular Weight 391.3 337.4 336.4
logP (Predicted) 4.2 2.8 3.5
Solubility (µg/mL) 15–20 40–50 25–30
pKa 4.1 4.5 3.9

Biological Activity

(Z)-2-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.

Chemical Structure and Properties

The compound features a thioxothiazolidin core, which is known for its diverse pharmacological properties. The presence of the 2,4-dichlorobenzylidene moiety enhances its biological activity through increased lipophilicity and potential interactions with biological targets.

Property Value
Molecular Weight332.40 g/mol
Heavy Atoms22
Aromatic Heavy Atoms9
Rotatable Bonds4
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2
Lipinski RuleYes

Antimicrobial Activity

Research indicates that compounds within the thioxothiazolidin class exhibit significant antibacterial properties. For instance, studies have shown that derivatives of thioxothiazolidin can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's activity is likely attributed to its ability to interfere with bacterial cell wall synthesis and function.

  • In Vitro Studies : In a study involving various synthesized thioxothiazolidin derivatives, it was found that many exhibited antibacterial activity superior to traditional antibiotics like ampicillin and streptomycin . The most active derivatives showed minimum inhibitory concentrations (MICs) in the low micromolar range against several pathogenic strains.
  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes in bacterial metabolism, such as MurB, which is essential for peptidoglycan synthesis in bacterial cell walls . Additionally, molecular docking studies suggest strong interactions with bacterial targets, enhancing their antimicrobial efficacy.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Testing : In vitro assays demonstrated that this compound exhibits moderate cytotoxicity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines . The IC50 values indicated that while the compound has some anticancer potential, it may require further structural modifications to enhance its efficacy.
  • Mechanistic Insights : The cytotoxic effects are believed to be mediated through apoptosis induction and inhibition of cell proliferation pathways. The compound's ability to interact with cellular targets involved in cancer progression has been supported by docking studies that reveal favorable binding interactions with key proteins involved in tumor growth .

Case Studies

Several case studies have highlighted the biological activity of similar thioxothiazolidin compounds:

  • A study demonstrated that a related thioxothiazolidin derivative exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting a potential therapeutic application in treating antibiotic-resistant infections .
  • Another investigation revealed that modifications to the thioxothiazolidin structure could enhance both antimicrobial and anticancer activities, indicating that this compound could serve as a lead compound for further development .

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